![molecular formula C17H15FN4O2S B5591884 5-(3,4-dimethoxyphenyl)-4-[(3-fluorobenzylidene)amino]-4H-1,2,4-triazole-3-thiol](/img/structure/B5591884.png)
5-(3,4-dimethoxyphenyl)-4-[(3-fluorobenzylidene)amino]-4H-1,2,4-triazole-3-thiol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound is part of the 1,2,4-triazole class, known for various biological and corrosion inhibition activities. It contains a triazole ring, a common motif in many pharmacologically active substances, often modified with various substituents to alter their properties for specific applications.
Synthesis Analysis
The synthesis of related 1,2,4-triazole derivatives involves multi-step processes typically starting from simpler compounds like hydrazides or benzoic acids, leading to the final triazole products through reactions like cyclization or condensation with other organic molecules (Labanauskas et al., 2001).
Molecular Structure Analysis
The molecular structure of these compounds has been characterized using techniques like X-ray diffraction, NMR, and IR spectroscopy. The triazole ring often exhibits specific dihedral angles with attached phenyl rings, which can influence the compound's reactivity and interaction with other molecules (Xu et al., 2006).
Chemical Reactions and Properties
These compounds participate in various chemical reactions, such as aminomethylation and cyanoethylation, often occurring at specific nitrogen atoms in the triazole ring. These reactions are crucial in modifying the compounds for potential applications in fields like pharmacology (Hakobyan et al., 2017).
Physical Properties Analysis
The physical properties of these compounds, including melting points, solubility, and crystalline forms, are influenced by the nature and position of substituents on the triazole ring. These properties are essential for determining the compound's suitability for various applications (Bihdan & Parchenko, 2017).
Chemical Properties Analysis
The chemical behavior of these triazole derivatives, such as their reactivity, stability, and interaction with other molecules (like metal ions or biological targets), is key to their potential use in various fields. Studies have shown that these compounds can form complexes with metals and exhibit significant biological activities (Singh et al., 2020).
Wissenschaftliche Forschungsanwendungen
1. Intermolecular Interactions and Structural Analysis
Research on derivatives of 1,2,4-triazoles, including fluoro derivatives, focuses on the synthesis and characterization of these compounds. Their structures exhibit various intermolecular interactions like C–H⋯O, C–H⋯SC, and C–H⋯π, which are crucial for understanding their biological activity and physical properties. Such studies are foundational for developing new substances with potential biological activities (Shukla et al., 2014).
2. Antimicrobial Activities
The synthesis of 1,2,4-triazoles and their evaluation for antimicrobial activities is another significant application. By altering the chemical structure of these compounds, their antimicrobial properties can be enhanced or modified. This research is essential for developing new antimicrobial agents (Bayrak et al., 2009).
3. Enzyme Inhibition
Schiff’s base derivatives of triazoles have been studied for their inhibitory effects on tyrosinase activity. Understanding these interactions is vital for designing antityrosinase agents, which have applications in treating hyperpigmentation disorders and as potential anti-cancer agents (Yu et al., 2015).
4. Antioxidant and Inhibitory Activities
The antioxidant and α-glucosidase inhibitory activities of Schiff bases containing 1,2,4-triazole and pyrazole rings have been explored. Such compounds display significant inhibitory potentials, indicating their potential use in managing oxidative stress-related diseases and diabetes (Pillai et al., 2019).
5. Anti-Inflammatory Activity
Certain derivatives of 1,2,4-triazoles have demonstrated anti-inflammatory activity. This research contributes to the development of new anti-inflammatory drugs, which can be used in the treatment of various inflammatory disorders (Labanauskas et al., 2001).
6. Spectral Characterization and Biological Investigations
The synthesis and characterization of Schiff base ligands and their complexes with transition metals have been studied for their antibacterial activity and free radical scavenging ability. These studies are crucial for understanding the chemical properties and potential biological applications of these compounds (Vinusha et al., 2020).
Eigenschaften
IUPAC Name |
3-(3,4-dimethoxyphenyl)-4-[(E)-(3-fluorophenyl)methylideneamino]-1H-1,2,4-triazole-5-thione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15FN4O2S/c1-23-14-7-6-12(9-15(14)24-2)16-20-21-17(25)22(16)19-10-11-4-3-5-13(18)8-11/h3-10H,1-2H3,(H,21,25)/b19-10+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SIPPZMUHCPXUCO-VXLYETTFSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=NNC(=S)N2N=CC3=CC(=CC=C3)F)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=C(C=C1)C2=NNC(=S)N2/N=C/C3=CC(=CC=C3)F)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15FN4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-(2-naphthyloxy)-N'-[3-(5-nitro-2-furyl)-2-propen-1-ylidene]acetohydrazide](/img/structure/B5591805.png)
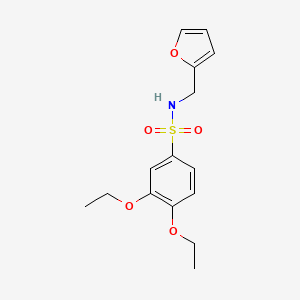
![4-(1-methyl-1H-imidazol-2-yl)-1-[(3-methyl-5-isoxazolyl)acetyl]piperidine](/img/structure/B5591815.png)
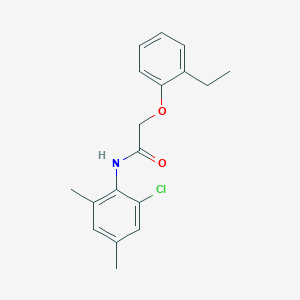
![2-{[5-(3,4-dimethoxyphenyl)-4-ethyl-4H-1,2,4-triazol-3-yl]thio}-N-1,3-thiazol-2-ylacetamide](/img/structure/B5591837.png)
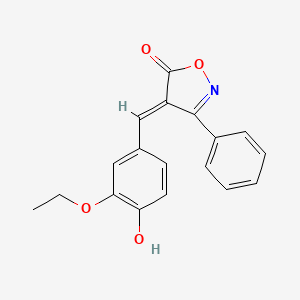

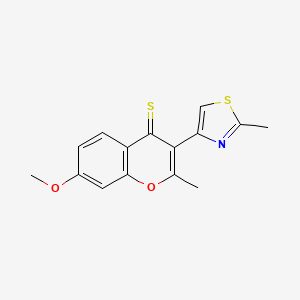
![4-{[4-methoxy-3-(1-piperidinylcarbonyl)phenyl]sulfonyl}-2,6-dimethylmorpholine](/img/structure/B5591876.png)
![4-[4-(2-chlorophenyl)-4-piperidinyl]-N-isobutyl-2-pyrimidinamine](/img/structure/B5591895.png)
![N-benzyl-N-[(3-methyl-2-pyridinyl)methyl]-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine-4-carboxamide dihydrochloride](/img/structure/B5591901.png)
![benzaldehyde O-(8,9,10,11-tetrahydro[1]benzothieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidin-2-ylmethyl)oxime](/img/structure/B5591904.png)
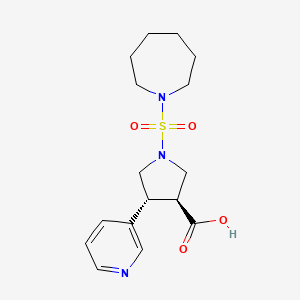
![N-(3-methyl-2-oxo-2,3-dihydro-1,3-benzoxazol-6-yl)-3-(5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepin-2-yl)propanamide hydrochloride](/img/structure/B5591924.png)